molecular formula C19H18OS B14385000 Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone CAS No. 89805-87-8

Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone

Cat. No.: B14385000
CAS No.: 89805-87-8
M. Wt: 294.4 g/mol
InChI Key: WMXSNJMTXCAURV-UHFFFAOYSA-N
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Description

Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone is an organic compound with the molecular formula C19H18OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone typically involves the reaction of 1-propyl-1H-2-benzothiopyran with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiopyran ring system is particularly notable for its potential antimicrobial activity, setting it apart from other similar compounds .

Properties

CAS No.

89805-87-8

Molecular Formula

C19H18OS

Molecular Weight

294.4 g/mol

IUPAC Name

phenyl-(1-propylisothiochromen-1-yl)methanone

InChI

InChI=1S/C19H18OS/c1-2-13-19(18(20)16-9-4-3-5-10-16)17-11-7-6-8-15(17)12-14-21-19/h3-12,14H,2,13H2,1H3

InChI Key

WMXSNJMTXCAURV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2C=CS1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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